Edelfosine, (S)-

Description

Identification as a Synthetic Alkyl-lysophospholipid Analog

Edelfosine (B1662340) (1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine) is a synthetic analog of lysophosphatidylcholine. nih.govebi.ac.uk It belongs to a class of compounds known as alkyl-lysophospholipids (ALPs). ebi.ac.ukmdpi.comnih.gov Unlike many other chemotherapeutic agents that target DNA, Edelfosine's mechanism of action involves its incorporation into the cell membrane. ebi.ac.ukwikipedia.org This unique characteristic allows it to selectively induce apoptosis in tumor cells while leaving normal, healthy cells relatively unharmed. ebi.ac.ukwikipedia.orgingentaconnect.com Edelfosine is considered the prototype of this class of synthetic anti-cancer lipids. wikipedia.org

Historical Context of Research and Development

The journey of Edelfosine research began in the 1960s when researchers in Germany discovered that lysolecithin could enhance the phagocytic activity of macrophages. wikipedia.org Due to the short half-life of lysolecithin, synthetic analogs were developed and tested. wikipedia.org Unexpectedly, some of these synthetic compounds, with Edelfosine being the most effective, demonstrated significant anti-tumor properties. wikipedia.org This pivotal discovery marked the beginning of extensive research into the therapeutic potential of Edelfosine. While initial studies in the late 1970s and 1980s noted its direct antitumor effects, the underlying molecular mechanisms, particularly its ability to induce apoptosis, were largely uncovered in the 1990s and 2000s. mdpi.com

Overview of Research-Identified Biological Activities

Edelfosine has been the subject of numerous studies that have revealed a wide range of biological activities. wikipedia.orgkarger.com These properties extend beyond its initial identification as an anti-cancer agent and include immunomodulatory, anti-parasitic, and anti-inflammatory effects. karger.complos.org

A primary focus of Edelfosine research has been its potent ability to induce apoptosis, or programmed cell death, in various cancer cells. nih.govmdpi.comnih.gov This proapoptotic activity is a key element of its anti-tumor effects.

Mechanism of Action: Edelfosine's proapoptotic mechanism is multifaceted. It has been shown to accumulate in the endoplasmic reticulum (ER) of tumor cells, leading to ER stress. mdpi.comcsic.esnih.gov This stress can trigger a cascade of events, including the upregulation of the pro-apoptotic transcription factor CHOP/GADD153 and the activation of caspases, which are crucial enzymes in the apoptotic process. csic.esoncotarget.com Furthermore, Edelfosine can interact with lipid rafts in the plasma membrane, promoting the clustering of death receptors like Fas/CD95, which in turn initiates apoptotic signaling. plos.orgcsic.esplos.org Studies have also indicated that Edelfosine can inhibit survival pathways such as the Akt/protein kinase B (PKB) pathway and the MAPK/ERK mitogenic pathway. nih.govwikipedia.org

Selectivity for Tumor Cells: A remarkable feature of Edelfosine is its selective action against malignant cells, while largely sparing normal, non-cancerous cells. mdpi.comnih.govwikipedia.org This selectivity is attributed to its preferential incorporation into the membranes of cancer cells. ashpublications.org

Research Findings: In vitro studies have demonstrated Edelfosine's effectiveness in inducing apoptosis in a variety of cancer cell lines, including those from pancreatic cancer, multiple myeloma, and Ewing's sarcoma. mdpi.comoncotarget.comashpublications.org For instance, in prostate cancer cells, Edelfosine treatment led to a dose-dependent increase in apoptosis, as measured by Annexin V staining and caspase-3/7 activation. nih.gov Similarly, in pancreatic cancer cells, Edelfosine was found to induce apoptosis through ER stress-mediated pathways. mdpi.comcsic.es

Beyond its direct anti-cancer effects, Edelfosine exhibits significant immunomodulatory properties. wikipedia.orgplos.org Research suggests that it can influence the function of various immune cells, including T cells and macrophages. plos.orgresearchgate.net

Effects on T Cells: Edelfosine has been shown to inhibit the proliferation of activated T cells and can induce apoptosis in these cells, which may be beneficial in the context of autoimmune diseases. plos.orgresearchgate.netnih.gov It has also been observed to reduce the expression of MHC class II molecules and to stimulate a type I interferon response. researchgate.netnih.gov

Macrophage Modulation: The compound can diminish the inflammatory response of macrophages. plos.orgresearchgate.net

Relevance to Autoimmune Diseases: Due to its effects on immune cells, Edelfosine has been proposed as a potential therapeutic agent for autoimmune diseases like multiple sclerosis. plos.org

Edelfosine has demonstrated significant activity against a range of parasites, most notably Leishmania species, the causative agents of leishmaniasis. plos.orgnih.gov

Efficacy against Leishmania: Research has shown that Edelfosine is a potent agent for killing Leishmania promastigotes and amastigotes. plos.orgnih.gov It has been found to be more effective than other alkylphospholipid analogs like miltefosine (B1683995) and perifosine (B1684339) in this regard. plos.orgnih.gov Oral administration of Edelfosine has shown potent in vivo antileishmanial activity in animal models. plos.orgnih.gov

Mechanism of Action: The anti-parasitic action of Edelfosine involves the induction of an apoptosis-like cell death in the parasites. nih.govresearchgate.net It accumulates in the parasite's mitochondria, leading to a disruption of the mitochondrial transmembrane potential and subsequent DNA breakdown. plos.org

Activity Against Other Parasites: In addition to Leishmania, Edelfosine has shown activity against other parasites, including Strongyloides venezuelensis and the immature forms of Schistosoma mansoni. biocrick.complos.org

| Parasite | Observed Effect | Reference |

|---|---|---|

| Leishmania spp. | Potent killing of promastigotes and amastigotes; induction of apoptosis-like cell death. More effective than miltefosine and perifosine. | plos.orgnih.gov |

| Strongyloides venezuelensis | In vitro and in vivo activity; induction of apoptosis-like cell death in larvae. | biocrick.com |

| Schistosoma mansoni | Kills schistosomula (immature forms). | plos.org |

Edelfosine possesses notable anti-inflammatory properties, which have been demonstrated in various experimental models. plos.orgresearchgate.net

Mechanism of Action: The anti-inflammatory action of Edelfosine is linked to its ability to induce L-selectin shedding in human neutrophils, which prevents their extravasation into inflamed tissues. plos.orgresearchgate.net It has also been shown to enhance the production of the anti-inflammatory cytokine interleukin-10 by macrophages. researchgate.net

In Vivo Studies: In a mouse model of paw edema, Edelfosine exhibited a stronger anti-inflammatory effect than the nonsteroidal anti-inflammatory drug (NSAID) indomethacin. researchgate.net In a rat model of experimental colitis, oral administration of Edelfosine reduced the severity of inflammation, mucosal damage, and neutrophil infiltration. researchgate.net

Mechanisms of Selective Cellular Cytotoxicity in Preclinical Models

The selective cytotoxicity of Edelfosine in preclinical cancer models stems from its unique interactions with cellular membranes and organelles, leading to the activation of apoptotic pathways. Two primary, and sometimes interconnected, mechanisms of action have been identified: the reorganization of lipid rafts and the induction of endoplasmic reticulum (ER) stress.

Lipid Raft-Mediated Apoptosis

In hematological cancer cells, Edelfosine's primary mechanism involves the modulation of lipid rafts, which are specialized membrane microdomains enriched in cholesterol and sphingolipids. plos.orgcsic.esaacrjournals.org

Recruitment of Death Receptors: Edelfosine promotes the translocation and clustering of death receptors, such as Fas/CD95, into lipid rafts. csic.esaacrjournals.orgashpublications.org This aggregation occurs independently of the natural ligand (FasL) and is a critical step in initiating the apoptotic cascade. csic.esashpublications.org

DISC Formation: The clustering of Fas/CD95 in lipid rafts facilitates the recruitment of downstream signaling molecules, including the Fas-associated death domain (FADD) and procaspase-8, to form the death-inducing signaling complex (DISC). csic.es The formation of this complex is essential for the activation of the caspase cascade and subsequent apoptosis. csic.es

Mitochondrial Involvement: The apoptotic signal initiated at the plasma membrane is further amplified by the mitochondria. nih.govresearchgate.net This includes the release of cytochrome c, which contributes to the activation of executioner caspases. nih.govresearchgate.net The overexpression of anti-apoptotic proteins like Bcl-2 or Bcl-xL can block this mitochondrial-dependent step. nih.govresearchgate.net

Table 1: Key Proteins Involved in Edelfosine-Induced Lipid Raft-Mediated Apoptosis

| Protein | Function in Apoptosis | Role in Edelfosine's Mechanism |

|---|---|---|

| Fas/CD95 | Death receptor that initiates apoptosis upon activation. | Recruited and clustered in lipid rafts by Edelfosine, leading to its activation. csic.esashpublications.org |

| FADD | Adaptor protein that links Fas/CD95 to procaspase-8. | Recruited to lipid rafts following Fas/CD95 clustering. csic.es |

| Procaspase-8 | Initiator caspase that, upon activation, triggers the caspase cascade. | Recruited to lipid rafts to form the DISC. csic.es |

| Bcl-2/Bcl-xL | Anti-apoptotic proteins that regulate mitochondrial membrane permeability. | Overexpression can inhibit Edelfosine-induced apoptosis. nih.govresearchgate.net |

Endoplasmic Reticulum Stress-Mediated Apoptosis

In solid tumor cells, Edelfosine preferentially accumulates in the endoplasmic reticulum (ER), a critical organelle for protein and lipid synthesis, leading to a state of chronic stress and ultimately, apoptosis. mdpi.comcsic.esnih.govmdpi.com

Induction of ER Stress Markers: Edelfosine accumulation in the ER triggers a potent ER stress response, characterized by the upregulation of key stress sensors and effectors. nih.govresearchgate.netnih.gov This includes the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α) and the increased expression of the transcription factor CHOP/GADD153. nih.govresearchgate.net

Disruption of Calcium Homeostasis: The ER is a major intracellular calcium store. Edelfosine induces the release of calcium from the ER, a process mediated by the pro-apoptotic proteins Bax and Bak. researchgate.netnih.gov This disruption of calcium homeostasis is a critical signal for apoptosis.

Activation of Caspases: ER stress activates specific caspases, including caspase-4 (in humans) and caspase-12 (in rodents), which are localized to the ER membrane. researchgate.netnih.gov The activation of these caspases, along with caspase-8, further propagates the apoptotic signal. researchgate.netnih.gov

Mitochondrial Crosstalk: The ER stress-induced apoptotic signals converge on the mitochondria. nih.govoncotarget.com This involves the generation of the p20 fragment of BAP31, which transmits pro-apoptotic signals from the ER to the mitochondria, leading to the release of cytochrome c and the activation of the intrinsic apoptotic pathway. nih.govnih.gov

Table 2: Key Events in Edelfosine-Induced ER Stress-Mediated Apoptosis

| Event | Description | Consequence |

|---|---|---|

| Edelfosine Accumulation in ER | The drug preferentially localizes to the endoplasmic reticulum in solid tumor cells. mdpi.comcsic.esnih.govmdpi.com | Triggers a cascade of stress responses. |

| CHOP/GADD153 Upregulation | Increased expression of a key transcription factor involved in ER stress-induced apoptosis. nih.govresearchgate.net | Promotes the expression of pro-apoptotic genes. |

| ER Calcium Release | Depletion of calcium stores from the ER lumen. researchgate.netnih.gov | Acts as a potent apoptotic signal. |

| Caspase-4 Activation | Activation of an initiator caspase located at the ER. researchgate.netnih.gov | Initiates a caspase cascade leading to cell death. |

| Mitochondrial Involvement | The apoptotic signal is relayed to the mitochondria. nih.govoncotarget.com | Amplification of the apoptotic signal and execution of cell death. |

Role of Autophagy

Autophagy, a cellular process of self-digestion, can play a dual role in the context of Edelfosine treatment. In some cancer cells, Edelfosine induces autophagy as a pro-survival response to the induced stress. mdpi.comcsic.escsic.es However, the inhibition of this autophagic response has been shown to potentiate the pro-apoptotic effects of Edelfosine, suggesting that a combination therapy approach that includes an autophagy inhibitor could enhance its therapeutic efficacy. mdpi.comcsic.escsic.esnih.gov

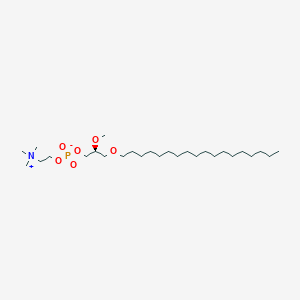

Structure

2D Structure

Properties

CAS No. |

83542-43-2 |

|---|---|

Molecular Formula |

C27H58NO6P |

Molecular Weight |

523.7 g/mol |

IUPAC Name |

[(2S)-2-methoxy-3-octadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C27H58NO6P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-32-25-27(31-5)26-34-35(29,30)33-24-22-28(2,3)4/h27H,6-26H2,1-5H3/t27-/m0/s1 |

InChI Key |

MHFRGQHAERHWKZ-MHZLTWQESA-N |

SMILES |

CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCOC[C@@H](COP(=O)([O-])OCC[N+](C)(C)C)OC |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Action

Plasma Membrane Interactions and Lipid Raft Dynamics

Edelfosine's initial interaction with the cell occurs at the plasma membrane, where it demonstrates a particular affinity for specialized microdomains known as lipid rafts. nih.gov These cholesterol- and sphingolipid-enriched domains serve as organizing centers for signaling proteins and are crucial for various cellular processes. researchgate.netyoutube.com

Edelfosine (B1662340), an ether-linked phospholipid, readily incorporates into the cell membrane of tumor cells. wikipedia.orgresearchgate.net Its structure, featuring a long alkyl chain and a short O-methyl group, facilitates this integration. researchgate.net Studies utilizing radioactive and fluorescent analogs of Edelfosine have confirmed its accumulation within the plasma membrane, particularly in lipid raft fractions. nih.govub.edu This preferential accumulation in tumor cells is a key factor in its selective action against malignant cells while sparing healthy ones. wikipedia.org In the yeast Saccharomyces cerevisiae, used as a model organism, Edelfosine is initially found in non-raft fractions of the plasma membrane before accumulating in the rafts over time. ub.edu

A defining characteristic of Edelfosine's mechanism is its strong affinity for cholesterol, a major component of lipid rafts. nih.govub.edu This high affinity is attributed to the complementary molecular geometries of Edelfosine (an "inverted cone-shape") and sterols ("cone-shape"), which together form a more stable bilayer. nih.gov This interaction drives the accumulation of Edelfosine in these cholesterol-rich domains in a wide array of cancer cells. nih.govproquest.com This preferential partitioning into more rigid, liquid-ordered lipid domains has been observed in both mammalian and yeast cells. researchgate.net

Lipid rafts play a pivotal role in the cellular uptake and subsequent actions of Edelfosine. The integrity of these cholesterol-rich domains is crucial for the internalization of the compound. ub.edu Following its initial insertion into the plasma membrane, Edelfosine is internalized. While the precise mechanisms are still under investigation, it appears that lipid rafts act as platforms that facilitate this process. nih.gov Interestingly, in yeast, the internalization of Edelfosine into the endoplasmic reticulum and the internalization of the essential proton pump Pma1p to the vacuole (a consequence of Edelfosine action) occur via different routes, suggesting a complex interplay between lipid rafts and cellular trafficking machinery. nih.gov Studies have shown that after treatment with Edelfosine, membrane rafts are gradually internalized and can colocalize with mitochondria, indicating a potential link between the plasma membrane rafts and mitochondria facilitated by the drug. nih.gov

Edelfosine does not merely accumulate in lipid rafts; it actively reorganizes their molecular landscape. nih.govresearchgate.net This reorganization involves both the recruitment of pro-apoptotic signaling molecules and the displacement of survival factors from these domains. nih.gov A key example of this is the recruitment and clustering of the Fas/CD95 death receptor and other downstream signaling molecules into lipid rafts, which triggers apoptosis independently of the Fas ligand in various cancer cells. nih.govacs.org This has led to the concept of "cluster of apoptotic signaling molecule-enriched rafts" (CASMER) as platforms for apoptosis signaling. researchgate.net In contrast, essential proteins that reside in lipid rafts can be displaced. For instance, in yeast, Edelfosine induces the displacement of the essential proton pump, Pma1p, from lipid rafts, leading to its internalization and degradation. researchgate.net

Table 1: Edelfosine-Induced Changes in Lipid Raft Composition

| Component | Change | Consequence | Cell Type |

|---|---|---|---|

| Proteins | |||

| Fas/CD95 Death Receptor | Recruited and Clustered | Activation of Apoptosis | Hematological Cancer Cells |

| FADD, Procaspase-8 | Recruited | Activation of Apoptosis | Hematological Cancer Cells |

| F₁F₀–ATP Synthase | Recruited | Pro-apoptotic action | Cancer Cells |

| Pma1p (Proton Pump) | Displaced and Internalized | Cell Death | S. cerevisiae (Yeast) |

| CD44 | Downregulated from Cell Surface | Impairment of Metastasis | Metastatic Cancer Cells |

| Lipids |

The integration of Edelfosine into cellular membranes, particularly lipid rafts, can alter their biophysical properties. Biophysical studies have shown that Edelfosine increases membrane thickness. nih.gov However, its effect on membrane fluidity is more complex. Some studies using model membranes reported a mild increase in membrane fluidity, with the effect being more noticeable for Edelfosine than for a related compound, miltefosine (B1683995). researchgate.netacs.orgnih.gov Conversely, other research suggests that at lower, more pharmacologically relevant concentrations, Edelfosine does not significantly affect the global biophysical properties of membranes or lipid rafts. acs.orgnih.govacs.org One study noted that Edelfosine affects the condensation of a tumor cell model membrane while having minimal effect on a normal cell model system. nih.gov This suggests that the primary mode of action is likely not a drastic alteration of membrane biophysics but rather the specific reorganization of raft components. acs.orgnih.gov

Endoplasmic Reticulum (ER) Targeting and Stress Response Induction

In addition to its effects at the plasma membrane, Edelfosine accumulates in the endoplasmic reticulum (ER), particularly in solid tumor cells. nih.govmdpi.comaacrjournals.org This accumulation disrupts ER homeostasis and triggers a potent ER stress response, ultimately leading to apoptosis. nih.govnih.gov This targeting of the ER represents a distinct mechanism of action compared to its lipid raft-mediated effects in hematological cancers. nih.govnih.gov

The accumulation of Edelfosine in the ER of solid tumor cells, including pancreatic, Ewing's sarcoma, and prostate cancer cells, has been well-documented. mdpi.commdpi.comoncotarget.comresearchgate.net This direct targeting of the ER by Edelfosine is a key feature of its antitumor activity in these cancers. mdpi.com Unlike other agents that indirectly cause ER stress, Edelfosine's physical presence within the ER membrane appears to be the direct trigger. aacrjournals.org

The consequence of Edelfosine accumulation in the ER is the induction of a persistent and unresolved ER stress response, which activates the Unfolded Protein Response (UPR). mdpi.comaacrjournals.org However, instead of promoting cell survival, this sustained stress pushes the cell towards apoptosis. nih.gov Key markers of the ER stress-induced apoptotic pathway are upregulated following Edelfosine treatment.

Table 2: Key Markers of Edelfosine-Induced ER Stress Response

| Marker | Role/Function | Observation | Cell Type |

|---|---|---|---|

| CHOP/GADD153 | Pro-apoptotic transcription factor | Potent upregulation at mRNA and protein levels | Solid Tumor Cells (HeLa, Pancreatic, Ewing's Sarcoma) |

| PERK Phosphorylation | ER stress sensor activation | Increased phosphorylation | Pancreatic Cancer Cells |

| Caspase-4 Activation | ER-specific caspase | Activated | Solid Tumor Cells |

| Caspase-8 Activation | Initiator caspase | Activated | Solid Tumor Cells |

| Bax Upregulation | Pro-apoptotic Bcl-2 family protein | Increased expression and activation | Solid Tumor Cells |

This ER stress response initiated by Edelfosine is a critical component of its pro-apoptotic activity in solid tumors, highlighting a targeted mechanism that exploits the unique biology of these cancer cells. aacrjournals.orgnih.gov

Intracellular Accumulation within the Endoplasmic Reticulum

A key characteristic of Edelfosine's mechanism of action is its targeted accumulation within the endoplasmic reticulum (ER) of cancer cells. nih.govnih.gov This selective uptake and localization are crucial for initiating the cascade of events leading to apoptosis. nih.gov Studies utilizing fluorescent analogs of Edelfosine have visually confirmed its localization within the ER in various solid tumor cell lines, including those from pancreatic and prostate cancers. mdpi.comresearchgate.netcsic.es This accumulation is a distinguishing feature compared to its effects on hematological malignancies, where it primarily targets lipid rafts in the plasma membrane. aacrjournals.org The preferential buildup in the ER of solid tumor cells suggests a unique vulnerability that Edelfosine exploits. nih.govaacrjournals.org This specific intracellular targeting is fundamental to the subsequent induction of ER stress and the downstream signaling pathways that culminate in programmed cell death. mdpi.comresearchgate.net

Activation of Endoplasmic Reticulum Stress Pathways

The accumulation of Edelfosine within the ER disrupts its normal functions, leading to a state of cellular stress known as ER stress. nih.govnih.govaacrjournals.org This condition arises from an imbalance between the demand for protein folding and the ER's capacity to perform this function, leading to the accumulation of unfolded or misfolded proteins. nih.gov Edelfosine's presence in the ER triggers the unfolded protein response (UPR), a complex signaling network designed to restore ER homeostasis. nih.gov The UPR is primarily mediated by three transmembrane sensor proteins: PERK, IRE1, and ATF6. nih.gov Research has shown that Edelfosine treatment leads to the phosphorylation of PERK, a key indicator of its activation. mdpi.com However, a notable aspect of Edelfosine-induced ER stress is that it does not always lead to the upregulation of the chaperone protein Grp78/BiP, which is a typical component of the UPR aimed at enhancing protein folding capacity. aacrjournals.org This suggests that Edelfosine may trigger an apoptotic signal without fully activating the pro-survival arms of the UPR. aacrjournals.org The sustained and unresolved ER stress ultimately pushes the cell towards apoptosis. nih.govmdpi.com

Inhibition of Phosphatidylcholine Biosynthesis

Edelfosine has been shown to interfere with lipid metabolism, specifically by inhibiting the de novo biosynthesis of phosphatidylcholine (PC). nih.govaacrjournals.orgplos.org PC is a major phospholipid component of cellular membranes, and its synthesis is vital for cell growth and proliferation. The inhibitory effect of Edelfosine is targeted at the rate-limiting enzyme in the CDP-choline pathway, CTP:phosphocholine (B91661) cytidylyltransferase (CCT). plos.orgnih.govnih.gov By inhibiting CCT, Edelfosine disrupts the production of PC, leading to alterations in membrane composition and integrity. plos.org This inhibition of PC synthesis has been observed in various cancer cell lines treated with Edelfosine. aacrjournals.org Interestingly, while this is a consistent effect, studies have indicated that the inhibition of phosphatidylcholine and protein biosynthesis may not be the critical factor for the apoptotic response triggered by Edelfosine, as cells deficient in Bax and Bak still exhibit this inhibition but are resistant to apoptosis. nih.govaacrjournals.org

| Cell Line | Effect of Edelfosine on Phosphatidylcholine Synthesis | Reference |

| HL60 | Inhibition of 14C-phosphocholine incorporation | nih.gov |

| K562 | No inhibition of 14C-phosphocholine incorporation | nih.gov |

| HeLa | Inhibition of [¹⁴C]choline incorporation | researchgate.net |

| Wild-type MEFs | Weak inhibition | aacrjournals.org |

| Bax/Bak DKO MEFs | Weak and similar inhibition to wild-type | aacrjournals.org |

Activation of Downstream ER Stress-Associated Signaling Molecules

The sustained ER stress triggered by Edelfosine activates several downstream signaling pathways that converge to execute the apoptotic program. A key molecule in this process is the transcription factor CHOP/GADD153. mdpi.comaacrjournals.org CHOP is a central regulator of ER stress-induced apoptosis, and its expression is significantly upregulated at both the mRNA and protein levels following Edelfosine treatment. aacrjournals.orgoncotarget.comnovusbio.complos.org

Another important pathway activated by Edelfosine-induced ER stress is the ASK1-JNK pathway. nih.govaacrjournals.org Apoptosis signal-regulating kinase 1 (ASK1) is a key mediator of stress-induced apoptosis and is activated in response to ER stress. nih.govnih.gov Activated ASK1, in turn, activates c-Jun N-terminal kinase (JNK), which then contributes to the apoptotic signaling cascade. nih.govaacrjournals.orgresearchgate.net Overexpression of ASK1 enhances Edelfosine-induced JNK activation and apoptosis, while inhibition of JNK diminishes the apoptotic response. nih.govaacrjournals.org

Furthermore, Edelfosine treatment leads to the activation of caspase-4, the human homolog of murine caspase-12, which is specifically involved in ER stress-mediated apoptosis. nih.govaacrjournals.org While its activation occurs downstream in the apoptotic cascade, it is thought to enhance the apoptotic signal initiated by ER stress. aacrjournals.org

| Signaling Molecule | Effect of Edelfosine Treatment | Cell Line(s) | Reference(s) |

| CHOP/GADD153 | Upregulation of mRNA and protein levels | HeLa, PANC-1, PANC-1 CSCs, Ewing's Sarcoma | mdpi.comaacrjournals.orgoncotarget.com |

| ASK1-JNK Pathway | Persistent activation of JNK | HeLa | nih.govaacrjournals.orgresearchgate.net |

| Caspase-4 | Activation | HeLa, Ewing's Sarcoma | nih.govaacrjournals.orgoncotarget.com |

Mitochondrial Involvement in Programmed Cell Death

While the initial trigger for Edelfosine-induced apoptosis in solid tumor cells originates from the ER, the mitochondria play an indispensable role in the execution of the cell death program. nih.govaacrjournals.orgnih.govmdpi.com The pro-apoptotic signals generated at the ER are transmitted to the mitochondria, leading to mitochondrial outer membrane permeabilization (MOMP). nih.gov This results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol. ashpublications.orgnih.govresearchgate.net The release of cytochrome c is a critical step in the intrinsic apoptotic pathway, as it leads to the formation of the apoptosome and the activation of downstream executioner caspases, such as caspase-9 and caspase-3. researchgate.netunav.edu

Modulation of Signal Transduction Pathways

Beyond its direct effects on cellular organelles, Edelfosine also exerts its antitumor activity by modulating critical intracellular signal transduction pathways that govern cell survival and proliferation.

The PI3K/AKT pathway is a crucial signaling cascade that promotes cell survival, proliferation, and growth, and it is often hyperactivated in many types of cancer. nih.govthermofisher.com Akt, also known as Protein Kinase B (PKB), is a central kinase in this pathway. nih.gov Edelfosine has been identified as an inhibitor of this key survival pathway. wikipedia.org In certain cancer cells, treatment with Edelfosine leads to a slight and transient inhibition of AKT. researchgate.net By suppressing the activity of pro-survival kinases like AKT, Edelfosine shifts the cellular balance away from proliferation and towards apoptosis, complementing its actions on the mitochondria. wikipedia.org The inhibition of this pathway is a significant component of its mechanism, contributing to its ability to selectively induce apoptosis in tumor cells. wikipedia.orgresearchgate.net

Table 2: Modulation of the AKT/PKB Survival Pathway by Edelfosine

| Pathway Component | Action of Edelfosine | Cellular Outcome | Reference |

|---|---|---|---|

| AKT / Protein Kinase B (PKB) | Inhibition of AKT activity. | Suppression of pro-survival signaling, promotion of apoptosis. | researchgate.net, wikipedia.org |

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| Adenosine triphosphate (ATP) |

| Bak |

| Bax |

| Bcl-2 |

| Bcl-xL |

| Cholesterol |

| Cytochrome c |

| Edelfosine |

| Perifosine (B1684339) |

Activation of Pro-Apoptotic Signaling Cascades (e.g., Fas/CD95, c-Jun NH2-terminal Kinase, Death-Inducing Signaling Complex Formation)

A pivotal aspect of Edelfosine's mechanism of action is its ability to activate pro-apoptotic signaling cascades. A key target in this process is the Fas/CD95 death receptor. nih.govmdpi.com Edelfosine promotes the clustering of Fas/CD95 and other death receptors within lipid rafts, specialized microdomains of the plasma membrane. mdpi.com This aggregation facilitates the formation of the Death-Inducing Signaling Complex (DISC), which includes the Fas-associated death domain–containing protein (FADD) and procaspase-8. ashpublications.org The recruitment of these components into lipid rafts initiates the caspase cascade, leading to apoptosis. ashpublications.org

This intracellular activation of Fas/CD95 represents a novel mechanism for an antitumor drug, as it bypasses the need for the natural ligand (FasL). nih.govmdpi.com Research in multiple myeloma cells has demonstrated that both edelfosine and perifosine induce the recruitment of Fas/CD95, FADD, and procaspase-8 into lipid rafts, triggering DISC formation and subsequent apoptosis. ashpublications.org

Furthermore, Edelfosine's pro-apoptotic activity involves the activation of the c-Jun NH2-terminal Kinase (JNK) signaling pathway. Studies have shown that treatment with edelfosine leads to the activation of JNK, which plays a role in mediating programmed cell death. researchgate.net The activation of this pathway, in conjunction with the Fas/CD95 system, contributes to the robust apoptotic response observed in various cancer cell lines.

The apoptotic signaling induced by Edelfosine also involves a mitochondrial-dependent pathway. The drug can induce the activation of the pro-apoptotic protein Bax and the release of cytochrome c from the mitochondria into the cytosol, which in turn activates caspase-9. researchgate.net The overexpression of anti-apoptotic proteins like Bcl-2 or Bcl-xL has been shown to block Edelfosine-induced apoptosis, highlighting the critical role of the mitochondrial pathway. mdpi.com

Regulation of Transcription Factor Expression and Activity (e.g., ATF3, Androgen Receptor)

Edelfosine significantly modulates the expression and activity of key transcription factors involved in cell survival and proliferation. In the context of prostate cancer, Edelfosine has been shown to inhibit the expression of the Androgen Receptor (AR), a critical driver of prostate cancer growth. nih.govnih.gov

Concurrently, Edelfosine treatment leads to an increase in the expression of Activating Transcription Factor 3 (ATF3). nih.govnih.gov ATF3 is a stress-response gene that acts as a negative regulator of AR transactivation. nih.gov Studies have demonstrated that ATF3 binds to the AR, repressing its transcriptional activity. nih.govnih.gov This inhibition of AR function by the Edelfosine-induced ATF3 is a key mechanism in its anti-prostate cancer activity. The knockdown of ATF3 has been shown to reverse the inhibitory effect of Edelfosine on AR-mediated gene expression, confirming the ATF3-dependent nature of this process. nih.gov

The regulation of these transcription factors provides a mechanism by which Edelfosine can disrupt the signaling pathways that cancer cells rely on for their growth and survival.

Interference with Phosphatidylinositol Phospholipase C Activity

Edelfosine has been identified as a selective inhibitor of phosphatidylinositol-specific phospholipase C (PI-PLC). nih.gov This enzyme plays a crucial role in signal transduction by hydrolyzing phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). These messengers are involved in a multitude of cellular processes, including proliferation and survival.

Studies have shown that Edelfosine directly inhibits cytosolic PI-PLC activity at cytotoxic concentrations. nih.gov The inhibitory effect is observed when Edelfosine is incorporated into the substrate micelles, indicating a direct interaction with the enzyme or its substrate. nih.gov The sensitivity of cells to Edelfosine-induced growth inhibition has been correlated with their levels of PI-PLC activity, with cells having lower PI-PLC activity showing greater sensitivity. nih.gov This selective inhibition of PI-PLC may contribute to the disruption of signaling pathways that are essential for cancer cell growth. nih.gov

Modulation of Major Histocompatibility Complex Class II Expression and Presentation

Edelfosine has been shown to modulate the expression of Major Histocompatibility Complex (MHC) Class II molecules. nih.gov MHC Class II molecules are crucial for presenting processed antigens to CD4+ T cells, thereby initiating an adaptive immune response. mdpi.com

Research on human T cells has revealed that Edelfosine can reduce the expression of MHC class II molecules and other molecules involved in MHC class II-associated antigen processing and presentation. nih.gov This downregulation of MHC class II expression by Edelfosine may have immunomodulatory effects, potentially influencing the interaction between cancer cells and the immune system. The balance of MHC II expression is a delicately controlled process, and its modulation can have significant impacts on immune recognition. mdpi.com

Upregulation of Type I Interferon-Associated Genes

In addition to its effects on MHC class II, Edelfosine has been observed to upregulate a series of genes associated with the type I interferon (IFN) response in stimulated CD4+ T cells. nih.gov Type I interferons, such as IFN-α and IFN-β, are cytokines with potent antiviral, antiproliferative, and immunomodulatory activities. jax.org

Effects on Cell Cycle Progression

A significant effect of Edelfosine on cancer cells is the induction of cell cycle arrest, specifically at the G2-M transition. researchgate.net This prevents the cells from entering mitosis and ultimately leads to apoptosis. Flow cytometry analysis of various cancer cell lines treated with Edelfosine has consistently shown an accumulation of cells in the G2-M phase of the cell cycle. researchgate.net

The mechanism underlying this G2-M arrest involves the modulation of key cell cycle regulatory proteins. For instance, the induction of G2/M arrest is often associated with decreased levels of cyclin-dependent kinase 1 (CDK1) and cyclin B. frontiersin.org These proteins form a complex that is essential for entry into mitosis. By disrupting the expression or activity of these and other regulatory proteins, Edelfosine effectively halts cell cycle progression at the G2-M checkpoint, contributing to its anti-cancer activity.

Mechanisms Underlying Selective Action

Edelfosine, (S)-, a synthetic alkyl-lysophospholipid, demonstrates a remarkable selectivity in its cytotoxic action, primarily targeting malignant and highly proliferative cells while largely sparing their normal, quiescent counterparts. wikipedia.orgaacrjournals.orgaacrjournals.org This selectivity is not rooted in interactions with DNA, but rather in its distinct molecular and cellular mechanisms of action that exploit the unique biophysical and metabolic characteristics of cancer cells. wikipedia.org The principal mechanisms underpinning this selective anti-cancer activity are a preferential uptake into malignant cells and a differential pattern of subcellular localization and targeting once inside the cell. nih.govresearchgate.net

Preferential Cellular Uptake by Malignant and Highly Proliferating Cells

A cornerstone of Edelfosine's selective antitumor activity is its preferential accumulation in cancer cells. aacrjournals.orgnih.gov Studies have consistently shown that malignant cells take up Edelfosine to a significantly greater extent than normal, non-transformed cells. aacrjournals.orgnih.gov This differential uptake is a key determinant of the compound's therapeutic window, allowing for the induction of apoptosis in tumor cells at concentrations that are non-toxic to healthy cells. aacrjournals.orgmdpi.com

The heightened uptake of Edelfosine by cancer cells is intrinsically linked to their proliferative state and altered lipid metabolism. nih.gov Rapidly dividing cells, a hallmark of cancer, exhibit a higher metabolic lipid turnover, which facilitates the incorporation of the ether lipid into their cellular membranes. nih.gov For instance, research has demonstrated that while resting lymphocytes incorporate very little of the drug, malignant mantle cell lymphoma (MCL) and chronic lymphocytic leukemia (CLL) cells readily take up Edelfosine. aacrjournals.orgnih.gov Similarly, 3T3 fibroblasts, which are resistant to Edelfosine, become susceptible and show significant drug uptake after transformation with the SV40 virus, a testament to the role of the transformed phenotype in drug accumulation. aacrjournals.org

The integrity of lipid rafts, specialized microdomains within the cell membrane enriched in cholesterol and sphingolipids, is crucial for the efficient uptake of Edelfosine. nih.govtandfonline.com Disruption of these rafts, for example, through cholesterol depletion, has been shown to inhibit the uptake of the drug and its subsequent apoptotic effects. nih.gov This suggests that the unique lipid composition and organization of cancer cell membranes, which often feature altered lipid raft dynamics, create a favorable environment for Edelfosine incorporation. aacrjournals.org In vivo biodistribution studies have corroborated these in vitro findings, revealing a significant and preferential accumulation of Edelfosine in tumor tissues compared to other organs in animal models. wikipedia.orgaacrjournals.org

| Cell Type | Edelfosine Uptake | Apoptotic Response | Reference |

| Mantle Cell Lymphoma (MCL) Cells | High | Sensitive | aacrjournals.orgnih.gov |

| Chronic Lymphocytic Leukemia (CLL) Cells | High | Sensitive | aacrjournals.orgnih.gov |

| Normal Resting Lymphocytes | Low/Negligible | Resistant | aacrjournals.orgnih.gov |

| SV40-Transformed Fibroblasts | High | Sensitive | aacrjournals.org |

| Non-Transformed Fibroblasts | Low | Resistant | aacrjournals.org |

| Human Leukemic Cells | High | Sensitive | aacrjournals.org |

| Normal Hematopoietic Cells | Low | Resistant | aacrjournals.org |

Differential Subcellular Targeting Based on Cell Type

Following its preferential uptake, the anticancer activity of Edelfosine is further dictated by its specific localization within subcellular compartments, a process that varies depending on the cell type. nih.govmdpi.com The primary targets of Edelfosine are membrane structures, particularly lipid rafts, the endoplasmic reticulum (ER), and mitochondria. nih.govmdpi.comnih.gov

In hematological cancer cells, such as multiple myeloma, mantle cell lymphoma, and leukemias, Edelfosine predominantly accumulates in lipid rafts within the plasma membrane. nih.govnih.govashpublications.org This accumulation triggers the reorganization of these microdomains, leading to the clustering of death receptors like Fas/CD95. aacrjournals.orgnih.govmdpi.com This receptor aggregation occurs independently of their natural ligands and initiates the downstream signaling cascade for apoptosis. ashpublications.org The recruitment of signaling molecules into these newly formed raft clusters is a critical step in the execution of the apoptotic program in these liquid tumors. mdpi.comashpublications.org

Conversely, in solid tumor cells, such as those from pancreatic and prostate cancers, Edelfosine shows a pronounced tendency to accumulate in the endoplasmic reticulum. nih.govnih.govresearchgate.netnih.gov This targeting of the ER induces a state of persistent ER stress, which ultimately culminates in apoptosis. nih.govmdpi.com The use of fluorescently labeled Edelfosine analogs has visually confirmed its colocalization with ER markers in these solid tumor cell lines. nih.govresearchgate.net

A fascinating aspect of Edelfosine's mechanism is its ability to induce the redistribution of lipid rafts from the plasma membrane to the mitochondria. nih.govmdpi.comresearchgate.netnih.gov This translocation of cholesterol-rich membrane domains to the mitochondria is a key event that links the initial membrane effects of the drug to the intrinsic pathway of apoptosis. nih.govmdpi.com Within the mitochondria, these rafts can modulate the activity of crucial proteins involved in cell death, such as the F1FO–ATP synthase, further amplifying the apoptotic signal. nih.govmdpi.comresearchgate.net This mitochondrial targeting, often subsequent to events at the plasma membrane or ER, represents a point of convergence for the apoptotic signals initiated by Edelfosine. nih.govmdpi.com

| Cell Type | Primary Subcellular Target | Consequence | Reference |

| Hematological Malignancies (e.g., Leukemia, Myeloma) | Plasma Membrane Lipid Rafts | Fas/CD95 Death Receptor Clustering, Apoptosis | nih.govmdpi.comashpublications.org |

| Solid Tumors (e.g., Pancreatic, Cervical Cancer) | Endoplasmic Reticulum | Persistent ER Stress, Apoptosis | nih.govmdpi.comnih.gov |

| Various Cancer Cells | Mitochondria (via lipid raft redistribution) | Loss of Mitochondrial Membrane Potential, Cytochrome c Release, Apoptosis | nih.govmdpi.comresearchgate.netnih.gov |

Preclinical Research Applications and Efficacy in Model Systems

Antineoplastic Activity in In Vitro Cancer Models

In vitro studies have established the potent cytotoxic effects of Edelfosine (B1662340) across a spectrum of cancers, including both hematological malignancies and solid tumors.

Edelfosine has shown marked efficacy against various hematological cancer cell lines. Research indicates it is a powerful inducer of apoptosis in multiple myeloma (MM), mantle cell lymphoma (MCL), and chronic lymphocytic leukemia (CLL) cells. csic.esaacrjournals.org

Multiple Myeloma (MM): Edelfosine and the related compound Perifosine (B1684339) have been found to trigger apoptosis in MM cell lines and patient-derived MM cells, while normal B and T lymphocytes remain unaffected. ashpublications.org The mechanism involves the recruitment of the Fas/CD95 death receptor and associated signaling proteins into lipid rafts, initiating the apoptotic cascade. ashpublications.org Studies comparing various alkyl-lysophospholipid analogs found Edelfosine to be more potent than Perifosine in inducing apoptosis in MM cells. ashpublications.org

Mantle Cell Lymphoma (MCL) and Chronic Lymphocytic Leukemia (CLL): Edelfosine has been identified as the most potent alkyl-lysophospholipid analog for killing MCL and CLL cells, including primary cells from patients, with minimal impact on normal resting lymphocytes. aacrjournals.org The order of potency was determined to be Edelfosine > Perifosine ≫ Erucylphosphocholine ≥ Miltefosine (B1683995). aacrjournals.org The drug's effectiveness is linked to its uptake by malignant cells and the subsequent co-clustering of the Fas/CD95 death receptor and lipid rafts. aacrjournals.org

Leukemia: Edelfosine has been shown to be effective in inducing apoptosis in leukemic cells, making it a model for the development of new ether lipid derivatives. researchgate.netnih.gov It is also being explored for its potential in purging residual leukemic cells from bone marrow transplants. wikipedia.org

Table 1: In Vitro Efficacy of Edelfosine in Hematological Malignancies

| Cancer Type | Cell Lines / Primary Cells | Observed Effects | Citations |

|---|---|---|---|

| Multiple Myeloma | MM cell lines, patient MM cells | Selective induction of apoptosis | csic.esashpublications.org |

| Mantle Cell Lymphoma | MCL cell lines, patient MCL cells | Potent induction of apoptosis, Fas/CD95 and lipid raft co-clustering | aacrjournals.org |

| Chronic Lymphocytic Leukemia | CLL cell lines, patient CLL cells | Potent induction of apoptosis, selective uptake by malignant cells | csic.esaacrjournals.org |

| Leukemia | Leukemic cell lines | Induction of apoptosis | researchgate.netnih.gov |

Edelfosine's antitumor activity extends to a wide array of solid tumors, where it often acts by accumulating in the endoplasmic reticulum (ER), leading to ER stress and subsequent cell death. csic.es

Pancreatic Cancer: Edelfosine has demonstrated the ability to induce apoptosis in pancreatic cancer cells by targeting the ER. nih.govresearchgate.net It also inhibits the formation of pancreatic cancer spheroids derived from cancer stem cells. researchgate.netmdpi.com

Prostate Cancer: Studies have shown that Edelfosine is a potent inducer of apoptosis in various human prostate cancer cell lines (LNCaP, PC3, and DU145), irrespective of their androgen dependency or PTEN/p53 status. csic.esresearchgate.net The compound accumulates in the ER of these cells, triggering ER stress and cell death. csic.esresearchgate.net

Glioma: In vitro research has revealed that Edelfosine-loaded lipid nanoparticles have an antiproliferative effect on the C6 glioma cell line. csic.es

Osteosarcoma: Edelfosine, particularly when encapsulated in lipid nanoparticles, has been shown to decrease the growth of osteosarcoma cells in vitro in a time- and dose-dependent manner. nih.govnih.gov The encapsulation of Edelfosine in lipid nanoparticles enhanced its antitumor efficacy in both primary and metastatic osteosarcoma cells due to higher uptake. researchgate.net

Ewing's Sarcoma: Edelfosine induces a potent apoptotic response in Ewing's sarcoma cells, which is associated with ER stress and sustained activation of the c-Jun NH2-terminal kinase (JNK). researchgate.net

Colorectal Cancer: Preclinical studies have indicated the anti-oncological effects of compounds with similar mechanisms of action in colorectal cancer models. mdpi.com

Table 2: In Vitro Efficacy of Edelfosine in Solid Tumors

| Cancer Type | Cell Lines | Observed Effects | Citations |

|---|---|---|---|

| Pancreatic Cancer | Capan-2, HuP-T4, PANC-1 | Induction of apoptosis via ER stress, inhibition of spheroid formation | nih.govresearchgate.netresearchgate.netmdpi.com |

| Prostate Cancer | LNCaP, PC3, DU145 | Potent induction of apoptosis via ER stress | csic.esresearchgate.net |

| Glioma | C6 | Antiproliferative effect | csic.es |

| Osteosarcoma | MG63, primary and metastatic cells | Decreased cell growth, induction of apoptosis | nih.govnih.govresearchgate.net |

| Ewing's Sarcoma | Ewing's sarcoma cell lines | Induction of apoptosis via ER stress and JNK activation | researchgate.net |

Edelfosine has shown promising activity against cancer stem cells (CSCs), which are believed to be a key driver of tumor recurrence and metastasis.

Pancreatic Cancer Stem Cells: In models using CSCs isolated from the human PANC-1 pancreatic cancer cell line (identified as CD44+CD24+EpCAM+ cells), Edelfosine was found to inhibit the formation of pancreatic cancer spheroids and induce cell death. researchgate.netmdpi.com This pro-apoptotic effect in pancreatic CSCs is mediated through its accumulation in the ER, leading to sustained ER stress. nih.gov

Triple-Negative Breast Cancer Stem Cells: Research has demonstrated that Edelfosine can prevent triple-negative breast cancer stem cells from growing once they have metastasized to the brain in mouse models. houstonmethodist.org The compound appears to work by disrupting the communication between cancer cells and brain cells (astrocytes). houstonmethodist.orgaacrjournals.org

The primary mechanism of Edelfosine's antineoplastic activity is the induction of apoptosis, or programmed cell death, leading to an inhibition of cell proliferation. wikipedia.orgplos.org

Cell Proliferation: Edelfosine effectively inhibits the proliferation of various cancer cells. nih.govplos.org At low, non-toxic concentrations, it can decrease homeostatic proliferation in T cells. plos.org In prostate cancer cells, combining Edelfosine with androgen deprivation significantly decreased cell proliferation compared to either treatment alone. nih.gov

Cell Death and Apoptosis: Edelfosine is a potent inducer of apoptosis in a wide range of cancer cells. wikipedia.orgcsic.es This process is often initiated at the cell membrane through the reorganization of lipid rafts and the recruitment of death receptors like Fas/CD95, or through the accumulation of the drug in the ER, which triggers ER stress. csic.esplos.orgnih.gov The apoptotic response is characterized by DNA breakdown, activation of caspases (like caspase-3), and cleavage of substrates such as poly(ADP-ribose) polymerase (PARP). mdpi.com Notably, Edelfosine's pro-apoptotic action is selective for tumor cells, with normal, non-malignant cells being largely spared. mdpi.comnih.gov In pancreatic CSCs, the apoptotic response to Edelfosine could be potentiated by inhibiting autophagy, a cellular survival mechanism. mdpi.comnih.gov

Efficacy in Preclinical In Vivo Animal Models

The antitumor effects of Edelfosine observed in vitro have been successfully translated into various in vivo animal models, primarily using xenografts.

Oral administration of Edelfosine has demonstrated potent antitumor activity in xenograft models of several human cancers, with the drug showing a remarkable ability to accumulate preferentially in tumor tissue. wikipedia.orgcsic.esaacrjournals.orgaacrjournals.org

Hematological Malignancies: In xenograft mouse models of MCL and CLL, oral Edelfosine treatment resulted in strong anticancer activity. aacrjournals.org Biodistribution studies in these models revealed that the concentration of Edelfosine in the tumor was significantly higher—approximately 13 times higher than in plasma and 5 to 6 times higher than in the kidney and liver. aacrjournals.org

Solid Tumors:

Pancreatic Cancer: In SCID mice bearing human pancreatic cancer xenografts (Capan-2 and HuP-T4), daily oral treatment with Edelfosine led to a drastic reduction in tumor size. researchgate.net Analysis of these tumors confirmed the induction of apoptosis (via active caspase-3 staining) and ER stress. researchgate.netresearchgate.net

Prostate Cancer: Daily oral administration of Edelfosine resulted in significant tumor regression and apoptosis in a DU145 xenograft mouse model. csic.es

Glioma: Oral administration of Edelfosine-loaded lipid nanoparticles in nude mice with C6 glioma xenografts induced a highly significant reduction in tumor growth. csic.es

Osteosarcoma: In two different osteosarcoma models, Edelfosine treatment slowed the growth of the primary tumor. nih.gov Importantly, Edelfosine-loaded lipid nanoparticles successfully prevented the metastatic spread of osteosarcoma cells to the lungs. nih.gov

Ewing's Sarcoma: Oral Edelfosine showed potent in vivo antitumor activity in an Ewing's sarcoma xenograft animal model, with evidence of ER stress and apoptosis in the tumors. researchgate.net

Breast Cancer: In mouse models of triple-negative breast cancer, Edelfosine treatment prevented the growth of cancer stem cells that had metastasized to the brain. houstonmethodist.org

Table 3: In Vivo Efficacy of Edelfosine in Xenograft Models

| Cancer Type | Animal Model | Key Findings | Citations |

|---|---|---|---|

| Mantle Cell Lymphoma | SCID mice | Potent anticancer activity; preferential drug accumulation in tumor | aacrjournals.orgaacrjournals.org |

| Chronic Lymphocytic Leukemia | SCID mice | Strong in vivo anti-CLL activity | aacrjournals.org |

| Pancreatic Cancer | SCID mice | Drastic tumor reduction; induction of apoptosis and ER stress in tumors | researchgate.netresearchgate.net |

| Prostate Cancer | Nude mice (DU145 xenograft) | Significant tumor regression and apoptosis | csic.es |

| Glioma | Nude mice (C6 xenograft) | Significant reduction in tumor growth (with lipid nanoparticles) | csic.es |

| Osteosarcoma | Mouse models | Slowed primary tumor growth; prevention of lung metastases | nih.govnih.gov |

| Ewing's Sarcoma | Mouse models | Potent antitumor activity; induction of apoptosis and ER stress in tumors | researchgate.net |

| Breast Cancer (Metastasis) | Mouse models | Prevention of brain metastatic colonization by cancer stem cells | houstonmethodist.orgaacrjournals.org |

Impact on Tumor Growth Regression and Inhibition of Metastatic Spread

Edelfosine, (S)-, a synthetic alkyl-lysophospholipid, has demonstrated notable antitumor activity in various preclinical models, impacting both primary tumor growth and the inhibition of metastatic spread. ncats.io Its efficacy has been observed in a range of cancer types, including hematological malignancies and solid tumors. ncats.iocsic.es

In models of mantle cell lymphoma (MCL) and chronic lymphocytic leukemia (CLL), oral administration of edelfosine resulted in significant in vivo anticancer activity. csic.es Studies using xenograft mouse models for both MCL and CLL showed that edelfosine treatment led to drastic tumor regression. csic.es Similarly, in prostate cancer models, daily oral administration of edelfosine in both transgenic mice with prostate-restricted AKT kinase activity and in a DU145 xenograft mouse model resulted in significant tumor regression and apoptosis within the tumor cells. researchgate.net

The compound's effectiveness extends to inhibiting metastasis. In a mouse model using luciferase-expressing 435-Lung cancer cells, oral treatment with edelfosine was highly effective in preventing the spread of cancer. researchgate.net Specifically, no brain metastases were observed in the edelfosine-treated mice, and only one animal developed a lung micrometastasis. researchgate.net Furthermore, in an orthotopic osteosarcoma tumor model, nanoassemblies of squalenoyl-gemcitabine and edelfosine significantly decreased primary tumor growth and reduced the number of lung metastases. nih.gov

The mechanism behind this antitumor activity involves the selective induction of apoptosis in cancer cells while largely sparing normal cells. ncats.ioaacrjournals.org Edelfosine has been shown to accumulate preferentially in tumor tissue. csic.esaacrjournals.org

Table 1: Preclinical Efficacy of Edelfosine on Tumor Growth and Metastasis

| Cancer Model | Key Findings |

|---|---|

| Mantle Cell Lymphoma (MCL) Xenograft | Drastic tumor regression with oral administration. csic.es |

| Chronic Lymphocytic Leukemia (CLL) Xenograft | Significant tumor regression with oral administration. csic.es |

| Prostate Cancer (Transgenic & Xenograft) | Significant tumor regression and apoptosis in tumor cells. researchgate.net |

| 435-Lung Cancer Cells (Metastasis Model) | Prevention of brain metastases; significant reduction in lung micrometastasis. researchgate.net |

| Osteosarcoma (Orthotopic Model) | Decreased primary tumor growth and reduced lung metastases (in combination with squalenoyl-gemcitabine). nih.gov |

In Vivo Biodistribution and Tumor Accumulation Characteristics

Preclinical studies have consistently demonstrated the preferential accumulation of edelfosine in tumor tissues compared to other organs. aacrjournals.orgwikipedia.orgnih.gov This selective biodistribution is a key characteristic that supports its targeted antitumor effect.

In a study involving a mantle cell lymphoma (MCL)-bearing mouse model, the concentration of edelfosine in the tumor was found to be significantly higher than in other analyzed organs. aacrjournals.orgnih.gov Specifically, 24 hours after the final dose in a multiple-dose regimen, the mean concentration of edelfosine in the tumor was approximately 13 times higher than the plasma concentration and 5 to 6 times higher than the concentrations found in the kidney and liver. aacrjournals.org This resulted in a significantly higher tumor-to-plasma concentration ratio for edelfosine compared to the ratios for the kidney and liver. aacrjournals.org

Similar findings were observed in mouse models of both MCL and chronic lymphocytic leukemia (CLL), where edelfosine showed a dramatic and preferential accumulation in the tumors. csic.es This high level of accumulation in the tumor is a critical factor in its potent in vivo anticancer activity. csic.es

The distribution of edelfosine has also been analyzed in non-tumor-bearing mice. In these animals, the drug was found to be distributed to the lung, spleen, intestine, liver, and kidney, with low concentrations found in the brain. researchgate.net While the drug is widely scattered across different organs, its preferential uptake by tumor cells in vivo underscores its potential for a selective therapeutic action against cancer. aacrjournals.orgnih.gov

Table 2: Edelfosine Concentration in Tumor vs. Other Tissues in a Preclinical Model

| Tissue | Relative Concentration |

|---|---|

| Tumor | ~13-fold higher than plasma |

| Kidney | ~2 to 2.6-fold higher than plasma |

| Liver | ~2 to 2.6-fold higher than plasma |

| Plasma | Baseline for comparison |

Data derived from a study in a mantle cell lymphoma-bearing mouse model 24 hours after the last dose. aacrjournals.org

Immunomodulatory and Anti-Inflammatory Effects in Preclinical Settings

Beyond its direct antitumor properties, edelfosine exhibits significant immunomodulatory and anti-inflammatory effects, which have been investigated in various preclinical models. These effects contribute to its therapeutic potential in a broader range of diseases, including autoimmune disorders.

Inhibition of T Cell Proliferation in Experimental Models

Edelfosine has been shown to inhibit the proliferation of T cells, a key component of the adaptive immune response. nih.govplos.orgnih.gov This effect is observed in both mitogen-activated T cells and in the context of homeostatic proliferation, which is the "background" proliferation of T cells in the absence of a specific stimulus. plos.orgnih.gov

In in vitro studies using human peripheral blood mononuclear cells (PBMCs), low doses of edelfosine led to a decrease in homeostatic proliferation. nih.govplos.org The compound was found to interfere with the proliferation of CD4+ T cells upon activation. plos.orgnih.gov Even at non-toxic concentrations, edelfosine effectively inhibits the proliferation of activated T cells. plos.orgnih.gov For instance, a concentration of 1.0 µg/ml of edelfosine was sufficient to profoundly reduce T cell proliferation in both stimulated and unstimulated conditions after three days of culture. plos.orgnih.gov Furthermore, preincubation of PBMCs with edelfosine interfered with their ability to proliferate upon subsequent stimulation. plos.orgnih.gov

This inhibitory effect on T cell proliferation is a crucial aspect of edelfosine's immunomodulatory action, suggesting its potential for treating T cell-mediated autoimmune diseases. nih.gov

Modulation of Cytokine Production (e.g., Interleukin-10, Interferon-γ)

Edelfosine has been reported to modulate the production of several key cytokines, including the anti-inflammatory cytokine Interleukin-10 (IL-10) and the pro-inflammatory cytokine Interferon-gamma (IFN-γ). researchgate.netresearchgate.netresearchgate.net

In a rat model of experimental colitis, edelfosine administration enhanced the lipopolysaccharide-induced expression of the anti-inflammatory cytokine IL-10 in mouse macrophages. researchgate.net IL-10 is known to inhibit the production of pro-inflammatory cytokines such as IFN-γ. oatext.comfrontiersin.orgnih.gov

Conversely, studies on human T cells have shown that edelfosine can inhibit the secretion of IFN-γ. plos.org This inhibitory effect on IFN-γ, a key cytokine in Th1-mediated immune responses, further highlights the anti-inflammatory potential of edelfosine. plos.orgoatext.com The modulation of cytokine production by edelfosine, characterized by the enhancement of anti-inflammatory signals and the suppression of pro-inflammatory ones, is a significant component of its immunomodulatory profile. plos.orgresearchgate.net

Impact on Leukocyte Migration via L-Selectin Shedding and Endothelium Interaction

Edelfosine has been shown to exert anti-inflammatory effects by impacting leukocyte migration, a critical step in the inflammatory response. researchgate.net This is achieved, in part, through the modulation of L-selectin, an adhesion molecule on the surface of leukocytes that mediates their initial tethering to the endothelium. researchgate.netjci.orgnih.gov

Studies have found that edelfosine inhibits the interaction between neutrophils and the endothelium by inducing the shedding of L-selectin from the neutrophil surface. researchgate.net L-selectin plays a crucial role in the recruitment of leukocytes to inflamed tissues. researchgate.netfrontiersin.org By promoting the cleavage and release of L-selectin, edelfosine effectively reduces the ability of neutrophils to adhere to the blood vessel wall and migrate into the surrounding tissue. researchgate.net This mechanism contributes to the compound's potent in vivo anti-inflammatory activity, as demonstrated in a murine model of paw edema where edelfosine showed a greater anti-inflammatory effect than the nonsteroidal anti-inflammatory drug (NSAID) indomethacin. researchgate.net The ability to abate neutrophil infiltration through L-selectin shedding presents a novel anti-inflammatory mechanism for edelfosine. researchgate.net

Effects in Experimental Autoimmune Encephalomyelitis (EAE) Models

The immunomodulatory properties of edelfosine have been specifically evaluated in the context of Experimental Autoimmune Encephalomyelitis (EAE), a widely used animal model for multiple sclerosis. nih.govresearchgate.netnih.gov In this model, edelfosine has demonstrated therapeutic efficacy. researchgate.netnih.gov

Treatment with edelfosine in EAE models has been shown to improve the clinical course of the disease. researchgate.netnih.gov Mechanistically, this improvement is associated with a reduction in the frequency of CD4+ T cells infiltrating the central nervous system (CNS). researchgate.netnih.gov While edelfosine can induce apoptosis in highly proliferating cells like activated immune cells, studies in EAE models have shown that it does not cause global apoptosis but does lead to the expression of activated caspase-3 in lymphoid organs and the CNS. researchgate.netnih.gov

Furthermore, in EAE mice treated with edelfosine, a significantly higher frequency of T cells showing signs of activated caspase-3 was observed in lymphoid organs. uni-hamburg.de The treatment also led to a significantly reduced frequency of infiltrating CD4+ T cells into the CNS during the acute phase of EAE. uni-hamburg.de Within the population of infiltrating CD4+ T cells, the frequency of cells with activated caspase-3 was significantly increased. uni-hamburg.de These findings suggest that edelfosine's therapeutic effect in EAE is mediated by its ability to modulate the T cell response and reduce neuroinflammation. researchgate.netnih.gov

Anti-Parasitic Activity in Preclinical Models

Edelfosine has emerged as a potent agent against various species of the parasite Leishmania, the causative agent of leishmaniasis. Its efficacy has been demonstrated in both in vitro and in vivo models, affecting both the promastigote and amastigote stages of the parasite.

In vitro studies have consistently shown that edelfosine is effective in killing both the extracellular promastigote and the intracellular amastigote forms of different Leishmania species. nih.govnih.govnih.govnih.govoup.comd-nb.info When compared to other alkylphospholipid analogs like miltefosine, perifosine, and erucylphosphocholine, edelfosine was found to be the most potent in inducing apoptosis-like cell death in the parasites. nih.govnih.govnih.gov It effectively kills Leishmania amastigotes residing within host macrophages. nih.govnih.govnih.gov Oral administration of edelfosine in animal models of leishmaniasis, including mice and hamsters infected with L. major, L. panamensis, or L. braziliensis, demonstrated significant in vivo antileishmanial activity. nih.govnih.gov

Table 3: In Vitro Efficacy of Edelfosine Against Leishmania spp.

| Leishmania Species | Parasite Stage | IC50 (µM) |

| L. donovani | Promastigote | ~2-9 |

| L. panamensis | Promastigote | ~2-9 |

| L. mexicana | Promastigote | ~2-9 |

| L. major | Promastigote | ~2-9 |

| L. amazonensis | Promastigote | ~2-9 |

| L. braziliensis | Promastigote | >10 |

| L. infantum | Promastigote | >10 |

| Various species | Amastigote | ~3-12 |

IC50 values represent the concentration required to inhibit 50% of parasite growth and are approximate ranges from cited literature. nih.gov

The antileishmanial action of edelfosine is linked to its accumulation within the parasite's kinetoplast-mitochondrion complex. nih.govnih.gov This organelle, unique to kinetoplastids, contains the parasite's mitochondrial DNA (kDNA). Edelfosine's targeting of this structure leads to a disruption of the mitochondrial transmembrane potential. nih.govnih.gov This mitochondrial-centric mechanism is a key feature of its parasiticidal activity.

Following the disruption of the mitochondrial membrane potential, edelfosine induces a sequential breakdown of the parasite's DNA. nih.govnih.gov Confocal microscopy and TUNEL assays have revealed that the degradation of kinetoplast-mitochondrial DNA precedes the breakdown of nuclear DNA. nih.govplos.orgresearchgate.net This suggests that the initial insult to the mitochondrion triggers a cascade of events leading to the parasite's death. This process of DNA fragmentation is a hallmark of apoptosis-like cell death observed in treated parasites. nih.govnih.gov

Other Investigational Biological Activities in Preclinical Contexts

Beyond its anti-inflammatory and anti-parasitic properties, edelfosine has been investigated for other biological activities in preclinical settings. It is recognized as the prototype of synthetic anti-cancer lipids and has shown activity against various cancer cell lines, including those of multiple myeloma, lung cancer, and breast cancer. wikipedia.orgnih.gov In vivo studies in mice demonstrated a significant accumulation of edelfosine in tumor cells compared to other organs. wikipedia.orgaacrjournals.org The compound is also known to have immunomodulatory properties and has been explored for its potential effects in other disease contexts. wikipedia.org Additionally, edelfosine selectively inhibits phosphatidylinositol phospholipase C and acts as an agonist at platelet-activating factor (PAF) receptors. tocris.com Its ability to induce apoptosis in tumor cells while sparing normal cells has been a major focus of research. tocris.comnih.gov

Anti-Viral and Anti-HIV Properties in Research

Edelfosine, a synthetic alkyl-lysophospholipid, has demonstrated notable anti-viral properties in a variety of preclinical, in-vitro models. sigmaaldrich.comkarger.com Its mechanism of action is multifaceted, primarily involving its interaction with cellular membranes rather than directly targeting viral components. ebi.ac.uk Research has indicated that edelfosine possesses activity against a range of viruses. Initial in-vitro data have shown encouraging single-agent activity against several viruses, including:

Human Immunodeficiency Virus-1 (HIV-1) rdp-pharma.com

Bovine Herpes Virus rdp-pharma.com

Human Papilloma Virus rdp-pharma.com

Chikungunya Virus rdp-pharma.com

Hepatitis B Virus rdp-pharma.com

Middle East Respiratory Syndrome (MERS) Virus rdp-pharma.com

Human Coronavirus HCoV-229E rdp-pharma.com

The anti-HIV properties of edelfosine have been a particular focus of research. ebi.ac.ukglpbio.com Studies have shown that edelfosine can promote cell death in HIV-1 infected macrophages. researchgate.net A significant finding is its potential role as a "shock and kill" agent in HIV-1 latency. Research has demonstrated that edelfosine can reactivate latent HIV-1 in myeloid cell line models in a dose- and time-dependent manner. sau.intacs.org This reactivation is mechanisticallly linked to the activation of the NF-κB and AP1 pathways. sau.intacs.org

A key finding from these studies is that the virus reactivated by edelfosine was non-infectious. sau.int This was attributed to an increased stabilization of the cellular protein APOBEC3G and its enhanced incorporation into the newly formed virus particles. sau.int This suggests a dual action of reactivating the latent virus while simultaneously rendering it incapable of infection, highlighting its potential as a novel HIV-1 Latency Reversal Agent (LRA). sau.int

Table 1: Summary of Edelfosine's In-Vitro Anti-HIV-1 Activity

| Cell Model | Observed Effect | Proposed Mechanism | Reference |

|---|---|---|---|

| HIV-1 Infected Macrophages | Promoted cell death | Not specified | researchgate.net |

| Myeloid Latency Model Cells | Reactivation of latent HIV-1 | Activation of NF-κB and AP1 pathways | sau.intacs.org |

Induction of Suicidal Erythrocyte Death (Eryptosis) in Human Erythrocytes

Edelfosine has been shown to induce eryptosis, the suicidal death of erythrocytes, which is a process analogous to apoptosis in nucleated cells. karger.com Eryptosis is characterized by key morphological and biochemical changes, including cell shrinkage and the scrambling of the cell membrane, which leads to the translocation of phosphatidylserine (B164497) to the cell surface. karger.com

In a study using human erythrocytes, exposure to edelfosine was found to trigger these characteristic features of eryptosis. karger.com The mechanism appears to be at least partially dependent on the influx of extracellular calcium. karger.com Key triggers for eryptosis include an increase in cytosolic Ca2+ activity and oxidative stress. karger.com The research indicated that edelfosine stimulates Ca2+ entry, which contributes to the eryptotic process. karger.com

The findings from a study investigating the direct effects of edelfosine on human red blood cells are summarized below.

Table 2: Effect of Edelfosine on Human Erythrocytes

| Parameter | Condition | Result | Interpretation | Reference |

|---|---|---|---|---|

| Annexin-V-Binding | 6-hour exposure to 5 µM Edelfosine | Significant increase in annexin-V-binding cells | Increased phosphatidylserine exposure on the cell surface | karger.com |

| Forward Scatter | 6-hour exposure to 5 µM Edelfosine | Significant decrease in forward scatter | Cell shrinkage | karger.com |

| Fluo3-Fluorescence | 6-hour exposure to 5 µM Edelfosine | Significant increase in fluorescence | Increased cytosolic Ca2+ activity | karger.com |

| Effect of Ca2+ Removal | Edelfosine exposure in Ca2+-free medium | The effect on annexin-V-binding was significantly blunted | The induction of eryptosis by edelfosine is partly due to stimulation of Ca2+ entry | karger.com |

These results conclude that edelfosine triggers cell shrinkage and phospholipid scrambling of the erythrocyte cell membrane, effects that are at least in part mediated by the stimulation of calcium entry into the cell. karger.com

Research on Overcoming Resistance and Combination Strategies in Preclinical Models

Mechanisms of Preclinical Drug Resistance

Resistance to chemotherapeutic agents is a significant hurdle in cancer treatment. In preclinical studies, resistance to Edelfosine (B1662340) has been observed in certain cancer cell lines. For instance, the K562 human chronic myelogenous leukemia cell line has demonstrated resistance to Edelfosine. unav.edunih.gov Research suggests that this resistance is associated with a slower rate of internalization of the drug by the cancer cells. unav.edu

To counteract this resistance, nanotechnology has been employed. The encapsulation of Edelfosine into lipid nanoparticles (LNs) has been shown to overcome the resistance of the K562 cell line to the free drug. unav.edunih.gov This nanoencapsulation facilitates an increased intracellular concentration of Edelfosine. unav.edu The mechanism by which these Edelfosine-loaded LNs induce cell death in resistant cells appears to differ from that in sensitive cells. While sensitive leukemia cell lines undergo caspase-mediated apoptosis, this pathway is not significantly activated in the resistant K562 cells. nih.govacs.org Instead, the overcoming of resistance in K562 cells by nanoencapsulated Edelfosine may involve alternative cell death pathways, such as those involving autophagy, as an increase in autophagic vesicles has been observed in these cells following treatment. nih.govacs.org

| Cell Line | Resistance Mechanism | Strategy to Overcome Resistance | Observed Outcome | Primary Mechanism of Action |

|---|---|---|---|---|

| K562 (Chronic Myelogenous Leukemia) | Reduced drug internalization unav.edu | Encapsulation in lipid nanoparticles (LNs) unav.edunih.gov | Increased intracellular drug concentration and inhibition of cell proliferation unav.edu | Induction of cell death, potentially involving autophagy nih.govacs.org |

Synergistic Effects with Other Agents in In Vitro and In Vivo Preclinical Models

The therapeutic potential of Edelfosine, (S)- has been significantly enhanced in preclinical models when used in combination with other anti-cancer agents. These synergistic interactions have been observed across different cancer types and with various classes of therapeutic agents.

In preclinical models of prostate cancer, the combination of Edelfosine with androgen deprivation (AD) has demonstrated significant synergistic effects. Studies using LNCaP and VCaP human prostate cancer cells have shown that this combination greatly decreases cell proliferation compared to either agent used alone. nih.govaacrjournals.org Furthermore, this combined treatment leads to higher levels of apoptosis in these cancer cells. nih.gov

The molecular mechanisms underlying this synergy involve the modulation of key signaling pathways in prostate cancer. The combination of Edelfosine and AD has been shown to inhibit the expression of the androgen receptor (AR) and decrease the activity of AKT, a crucial survival signaling molecule. nih.gov Concurrently, the treatment increases the expression of Activating Transcription Factor 3 (ATF3), a stress-response gene that acts as a negative regulator of AR transactivation. nih.govnih.gov In vivo experiments using an orthotopic LNCaP model have confirmed the anti-tumor effects, with the combination of Edelfosine and AD leading to a significant decrease in tumor volume and Prostate-Specific Antigen (PSA) levels compared to individual treatments. aacrjournals.org

| Prostate Cancer Model | Combination Therapy | In Vitro Findings | In Vivo Findings (Orthotopic LNCaP model) | Key Molecular Mechanisms |

|---|---|---|---|---|

| LNCaP and VCaP cells | Edelfosine + Androgen Deprivation (AD) | Decreased cell proliferation, increased apoptosis nih.govaacrjournals.org | Significant decrease in tumor volume and PSA levels aacrjournals.org | Inhibition of Androgen Receptor (AR) expression, decreased AKT activity, increased ATF3 expression nih.gov |

The efficacy of combining Edelfosine with the conventional chemotherapeutic agent Doxorubicin has been investigated in preclinical osteosarcoma models. nih.gov This combination has shown synergistic effects in killing cancer cells, particularly in drug-resistant models. nih.govnih.gov The co-administration of Doxorubicin and Edelfosine, especially when co-encapsulated in lipid nanoparticles, has been found to overcome the drug resistance associated with P-glycoprotein (P-gp) overexpression in metastatic osteosarcoma cells. nih.gov

In vitro studies have demonstrated that a 1:1 ratiometric combination of Doxorubicin and Edelfosine is highly synergistic in inducing cancer cell death. nih.gov This enhanced efficacy is, at least in part, attributed to an increase in caspase-dependent cell death. nih.gov The use of folate receptor-targeted lipid-polymer hybrid nanoparticles to deliver both drugs has further enhanced their anticancer efficacy, showing superior cellular internalization and suppression of tumor growth in a xenograft model without detectable side effects. nih.gov

| Osteosarcoma Model | Combination Therapy | Key Findings | Mechanism of Synergy |

|---|---|---|---|